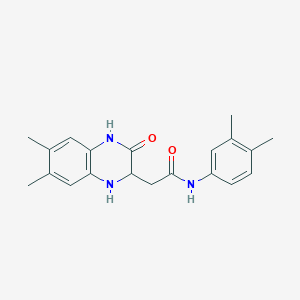![molecular formula C19H23N3O4 B2518621 2-(2H-1,3-benzodioxol-5-yloxy)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one CAS No. 2097897-50-0](/img/structure/B2518621.png)
2-(2H-1,3-benzodioxol-5-yloxy)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(2H-1,3-benzodioxol-5-yloxy)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one" is a chemical entity that appears to be related to a class of compounds designed for their biological activity. Although the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the benzodioxole, pyrazole, and piperidine rings, are commonly found in molecules with potential pharmacological properties.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions that build up the complex structure from simpler precursors. For instance, the synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives, which share a similar piperidine motif, is achieved through a series of reactions that establish the necessary functional groups and the overall framework of the molecule . Similarly, the synthesis of tetrahydro-5H- benzopyrano[3,4-c]pyridin-5-ones involves a Pechmann condensation, which is a method that could potentially be adapted for the synthesis of the benzodioxole portion of the target compound .
Molecular Structure Analysis
The molecular structure of the compound is likely to exhibit certain features that are characteristic of its constituent rings. The benzodioxole moiety is known for its electron-rich nature, which can impact the molecule's interaction with biological targets. The pyrazole ring, a common feature in drug design, often plays a role in binding to enzymes or receptors due to its nitrogen atoms . The piperidine ring is a saturated heterocycle that can impart flexibility and influence the compound's conformational preferences .
Chemical Reactions Analysis
Compounds with similar structural elements can undergo a variety of chemical reactions. For example, the benzylideneamino group in pyrazolyl derivatives can be formed through condensation reactions . The piperidine ring can be functionalized or participate in reactions that modify its substituents, affecting the overall pharmacokinetic properties of the molecule . The reactivity of the benzodioxole ring can be exploited in further synthetic transformations or in its interactions with biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are likely to be influenced by its molecular structure. The presence of heteroatoms and aromatic systems can affect its solubility, stability, and ability to cross biological membranes. The compound's pKa values, lipophilicity, and hydrogen bonding potential are critical parameters that determine its pharmacological profile. These properties are often fine-tuned during the drug development process to optimize the compound's efficacy and safety .
科学的研究の応用
Molecular Interactions and Antagonist Activity
One study investigated the molecular interaction of a potent and selective antagonist for the CB1 cannabinoid receptor, focusing on conformational analysis and pharmacophore models. This research provides insight into the structural characteristics that contribute to antagonist activity, highlighting the importance of specific substituents for receptor binding and activity (J. Shim et al., 2002).
Pharmacological Characterization
Another paper detailed the pharmacological characterization of a κ-opioid receptor antagonist, emphasizing its selectivity and potential therapeutic implications. This antagonist exhibited high affinity for KORs across different species and demonstrated efficacy in preclinical models for depression and addiction (S. Grimwood et al., 2011).
Synthesis and Antimicrobial Activity
Research on the synthesis of new thiazolo[3,2]pyridines containing a pyrazolyl moiety revealed their antimicrobial activities. This study underscores the role of chemical synthesis in developing new compounds with potential applications in combating microbial infections (T. I. El-Emary et al., 2005).
Drug Metabolite Exposure Estimation
Another significant application involves the estimation of circulating drug metabolite exposure using in vitro data and physiologically based pharmacokinetic modeling. This approach is critical for understanding the pharmacokinetics of drugs and their metabolites, aiding in the development of safer and more effective therapeutic agents (R. Obach et al., 2018).
Crystal Structure Analysis
A study on the crystal structure of a 2H-pyrazolo[4,3-c]pyridine derivative provided insights into its molecular conformation and potential interactions. Such structural analyses are foundational for the rational design of compounds with desired biological activities (N. S. Karthikeyan et al., 2010).
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-13(26-15-6-7-17-18(9-15)25-12-24-17)19(23)22-8-4-3-5-16(22)14-10-20-21(2)11-14/h6-7,9-11,13,16H,3-5,8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFDGGXECPNXPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1C2=CN(N=C2)C)OC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2H-1,3-benzodioxol-5-yloxy)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

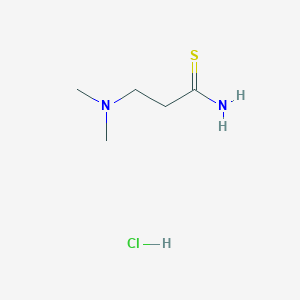
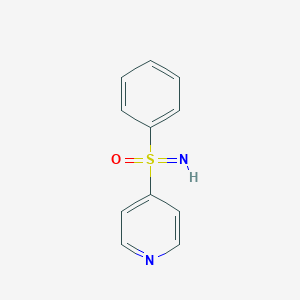
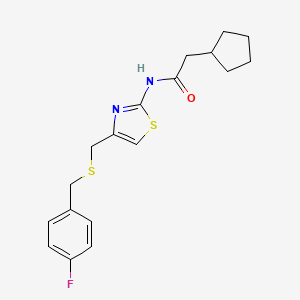
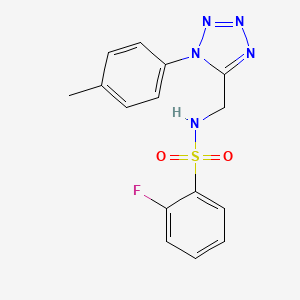
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2518550.png)
![3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid](/img/structure/B2518551.png)

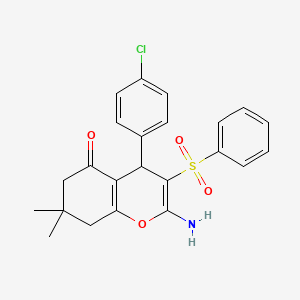
![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione](/img/no-structure.png)
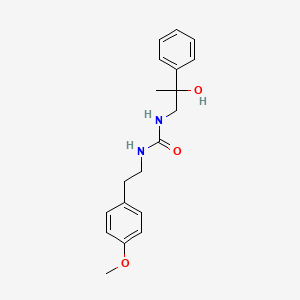
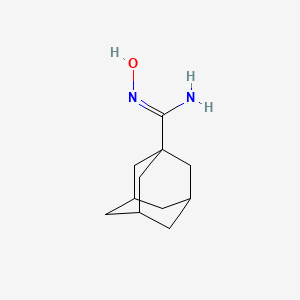
![5-ethyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2518559.png)
![1-(tert-butyl)-4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2518560.png)
